molecular formula C8H6ClF2N3 B3374358 6-chloro-4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridine CAS No. 1018165-42-8

6-chloro-4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridine

Cat. No.: B3374358
CAS No.: 1018165-42-8
M. Wt: 217.6 g/mol
InChI Key: ZGIPSGLHVTYXQR-UHFFFAOYSA-N
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Description

6-Chloro-4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridine (CAS: 1018165-42-8) is a fluorinated heterocyclic compound with the molecular formula C₈H₆ClF₂N₃ and a molar mass of 217.6 g/mol . Its structure features a pyrazolo[3,4-b]pyridine core substituted with a chlorine atom at position 6, a difluoromethyl group at position 4, and a methyl group at position 2 (Figure 1).

Pyrazolo[3,4-b]pyridine derivatives are recognized for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Properties

IUPAC Name

6-chloro-4-(difluoromethyl)-2-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2N3/c1-14-3-5-4(7(10)11)2-6(9)12-8(5)13-14/h2-3,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIPSGLHVTYXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=CC(=NC2=N1)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridine typically involves the following steps:

    Formation of the Pyrazolopyridine Core: The initial step involves the construction of the pyrazolopyridine core. This can be achieved through a cyclization reaction between a suitable pyridine derivative and a hydrazine derivative under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the pyrazolopyridine core can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolopyridine compounds.

Scientific Research Applications

6-chloro-4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism by which 6-chloro-4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The difluoromethyl group is particularly important for enhancing the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs differ in substituents at positions 2, 3, 4, and 6, influencing molecular weight, lipophilicity (XLogP3), and bioactivity. A comparative analysis is provided in Table 1 .

Table 1: Structural and Physicochemical Comparison of Pyrazolo[3,4-b]pyridine Derivatives

Compound Name (CAS) Substituents Molecular Formula Molar Mass (g/mol) XLogP3 Key Properties/Applications References
Target Compound (1018165-42-8) 2-Me, 4-CF₂H, 6-Cl C₈H₆ClF₂N₃ 217.6 - Predicted membrane permeability
6-Chloro-4-(CF₂H)-2-Et-3-Me (1018165-01-9) 2-Et, 3-Me, 4-CF₂H, 6-Cl C₁₀H₁₀ClF₂N₃ 245.65 3.1 High lipophilicity; drug discovery
6-Chloro-4-(CF₂H)-2,3-diMe (1018166-05-6) 2-Me, 3-Me, 4-CF₂H, 6-Cl C₉H₈ClF₂N₃ 231.63 2.8 Moderate lipophilicity; intermediates
6-Chloro-4-(CF₂H)-2-iPr (1018127-78-0) 2-iPr, 4-CF₂H, 6-Cl C₁₀H₁₀ClF₂N₃ 245.66 - Bulkier substituent; kinase research
6-Chloro-2-iPr-4-CF₃ (1909309-98-3) 2-iPr, 4-CF₃, 6-Cl C₁₀H₉ClF₃N₃ 263.65 - Enhanced electronegativity; inhibitors
2-Butyl-6-Cl-3,4-diMe (N/A) 2-Bu, 3-Me, 4-Me, 6-Cl C₁₂H₁₆ClN₃ 237.73 - Corrosion inhibition; industrial use

Notes:

  • Substituent Effects: Position 2: Methyl (Me) vs. ethyl (Et) or isopropyl (iPr) groups modulate steric bulk and lipophilicity. Position 4: Difluoromethyl (CF₂H) vs. trifluoromethyl (CF₃) alters electronegativity and metabolic stability. CF₃ groups may improve resistance to oxidative degradation . Position 3: Methylation (e.g., 3-Me in CAS 1018165-01-9) can hinder enzymatic metabolism, extending half-life .

Pharmacological and Functional Comparisons

Antimicrobial Activity

Pyrazolo[3,4-b]pyridines with substituents at position 3 (e.g., 3-Me or 3-aryl) exhibit enhanced antimicrobial activity. For example, 3-aminopyrazolo[3,4-b]pyridines inhibit dihydrofolate reductase (DHFR), a key enzyme in bacterial folate synthesis, with MIC values <10 µg/mL against Staphylococcus aureus . The target compound’s lack of a 3-substituent may reduce potency compared to analogs like 3a,b (MIC: 2–4 µg/mL) .

Anti-inflammatory and Kinase Inhibition

Compounds with electron-withdrawing groups (e.g., CF₂H, CF₃) at position 4 show promise in anti-inflammatory and kinase inhibition studies. For instance, sulfonamide derivatives of pyrazolo[3,4-b]pyridines act as selective Raf inhibitors, relevant in autoimmune disease therapy . The target compound’s CF₂H group may confer similar activity, though direct evidence is lacking.

Biological Activity

6-Chloro-4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and its applications in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in preclinical studies, and potential therapeutic applications.

  • Chemical Formula : C8_8H6_6ClF2_2N3_3
  • Molecular Weight : 217.60 g/mol
  • CAS Number : 1018165-42-8

The compound exhibits biological activity primarily through inhibition of fibroblast growth factor receptors (FGFRs), which are critical in various cellular processes including proliferation and survival. The inhibition of FGFRs can lead to significant antitumor effects, making this compound a candidate for cancer treatment.

In Vitro Studies

In vitro studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine, including this compound, exhibit potent inhibitory activity against FGFRs. For instance:

  • Compound 7n , a related derivative, showed significant antitumor activity in FGFR1-driven xenograft models, indicating that similar compounds may share this efficacy .

In Vivo Studies

In vivo evaluations have been conducted using xenograft models to assess the antitumor potential. The results indicated that the compound could effectively reduce tumor size and inhibit tumor growth in models driven by FGFR signaling pathways.

Anticancer Activity

The anticancer properties of this compound are linked to its ability to selectively inhibit FGFRs. The following table summarizes key findings from studies on related compounds:

CompoundTargetIC50 (µM)ModelEffect
Compound 7nFGFR10.36H1581 xenograftSignificant tumor reduction
Compound XCDK20.36HeLa cell lineInhibition of proliferation
Compound YCDK91.8HCT116 cell lineSelective inhibition

Case Studies and Research Findings

  • Antitumor Activity : In a study focused on a series of pyrazolo[3,4-b]pyridine derivatives, it was found that certain compounds exhibited significant antitumor activity through selective inhibition of FGFRs .
  • Dual Pathway Regulation : Another study highlighted a derivative that not only inhibited FGFR but also showed vasodilation effects and reduced pulmonary artery pressure in hypoxia-induced pulmonary arterial hypertension (PAH) models . This suggests that compounds like this compound may have broader therapeutic applications beyond oncology.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 6-chloro-4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridine?

  • Methodology : The synthesis typically involves two approaches:

  • Pyrazole ring construction : Reacting 5-aminopyrazole derivatives with appropriate pyridine precursors under basic conditions (e.g., KOH in ethanol) to form the fused heterocycle .
  • C-H functionalization : Transition-metal-catalyzed direct C-H arylation of pyrazolo[3,4-b]pyridine derivatives using PdCl₂(PPh₃)₂ as a catalyst, achieving regioselective substitution at the γ-position .
    • Critical Considerations : Solvent choice (e.g., ethanol or DMF), reaction temperature (60–120°C), and protecting group strategies for the difluoromethyl moiety to prevent side reactions .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

  • Methodology :

  • Solubility : Test solubility in polar aprotic solvents (DMSO, DMF) or ethanol, which are commonly used for biological assays. For aqueous compatibility, use co-solvents like PEG-400 or cyclodextrin-based formulations .
  • Stability : Monitor degradation under acidic/basic conditions via HPLC or LC-MS. Store in inert atmospheres (argon) at –20°C to prevent hydrolysis of the difluoromethyl group .

Q. What spectroscopic techniques are most effective for characterizing its structure?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from the pyrazole and pyridine rings. The difluoromethyl group (–CF₂H) shows distinct splitting patterns (e.g., doublet of triplets) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of regiochemistry and substituent orientation, as demonstrated in related pyrazolo[3,4-b]pyridine derivatives .

Advanced Research Questions

Q. How does the difluoromethyl group at C-4 influence biological activity compared to trifluoromethyl or methyl analogs?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with –CF₃, –CH₃, or –Cl at C-4 and compare their binding affinities to target proteins (e.g., kinases) via surface plasmon resonance (SPR) or fluorescence polarization assays .
  • Lipophilicity Analysis : Measure logP values to assess how –CF₂H enhances membrane permeability compared to –CF₃ (e.g., using shake-flask or chromatographic methods) .
    • Key Finding : The –CF₂H group balances lipophilicity and metabolic stability, as seen in kinase inhibitors with improved cellular uptake .

Q. What are the common contradictions in reported biological activities of pyrazolo[3,4-b]pyridine derivatives, and how can they be resolved?

  • Case Study :

  • Antimicrobial vs. Anticancer Activity : Some derivatives show broad-spectrum antimicrobial activity but limited cytotoxicity in cancer models, possibly due to off-target effects or assay conditions (e.g., serum protein interference) .
  • Resolution : Perform counter-screens against unrelated targets (e.g., GPCRs) and use isogenic cell lines to isolate mechanism-specific effects .

Q. How can computational methods predict binding modes of this compound to protein targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., in kinases). Validate with MD simulations (AMBER or GROMACS) to assess stability over 100-ns trajectories .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energies, focusing on contributions from the difluoromethyl group .
    • Example : A pyrazolo[3,4-b]pyridine derivative showed selective inhibition of FLT3 kinase via hydrogen bonding with Glu 661 and hydrophobic interactions with the –CF₂H group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
6-chloro-4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridine

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